The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a complex organic molecule that exhibits potential pharmacological properties. Its intricate structure combines various heterocyclic components, making it a subject of interest in medicinal chemistry.
The compound can be classified under several categories:
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Key synthetic routes may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula of this compound is with a molecular weight of approximately 457.97 g/mol. The structure features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C25H21ClN3O2S |
Molecular Weight | 457.97 g/mol |
InChI Key | QOSUPFCJPUQHFH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
The compound can participate in various chemical reactions including:
Each reaction type requires specific conditions such as pH, temperature, and solvent system to optimize yield and selectivity. Analytical techniques like chromatography are often used to monitor reaction progress.
The mechanism of action for this compound is hypothesized to involve:
Experimental studies are needed to elucidate the precise mechanisms at play, often involving assays that measure biological activity against target enzymes or receptors.
Relevant analytical data must be gathered through experimental methods to confirm these properties comprehensively.
This compound has potential applications across various fields:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: